molecular formula C5H9NaO3S B6601659 sodium (oxolan-2-yl)methanesulfinate CAS No. 1860584-22-0

sodium (oxolan-2-yl)methanesulfinate

Cat. No.: B6601659
CAS No.: 1860584-22-0
M. Wt: 172.18 g/mol
InChI Key: DYCQFZGEMDMUNH-UHFFFAOYSA-M
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Description

Sodium (oxolan-2-yl)methanesulfinate is a chemical compound with the molecular formula C5H9NaO3S and a molecular weight of 172.18 g/mol . It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to an oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium (oxolan-2-yl)methanesulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process includes the careful handling of reactants and by-products to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Sodium (oxolan-2-yl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones .

Scientific Research Applications

Sodium (oxolan-2-yl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (oxolan-2-yl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming sulfonylated products. This reaction is facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reaction .

Comparison with Similar Compounds

    Sodium methanesulfinate (CH3SO2Na): Similar in structure but lacks the oxolane ring.

    Sodium benzenesulfinate (C6H5SO2Na): Contains a benzene ring instead of an oxolane ring.

    Sodium toluenesulfinate (C7H7SO2Na): Contains a toluene group instead of an oxolane ring.

Uniqueness: Sodium (oxolan-2-yl)methanesulfinate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other sodium sulfinates . This makes it particularly useful in specific synthetic applications where the oxolane ring’s stability and reactivity are advantageous.

Properties

IUPAC Name

sodium;oxolan-2-ylmethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S.Na/c6-9(7)4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQFZGEMDMUNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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